molecular formula C11H17Br B8411524 2-Bromomethyl-spiro[4.5]dec-1-ene

2-Bromomethyl-spiro[4.5]dec-1-ene

Cat. No. B8411524
M. Wt: 229.16 g/mol
InChI Key: MEVPDSROOKXSAG-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a solution of spiro[4.5]dec-1-en-2-yl-methanol (50 mg) obtained in Step 5 in chloroform (1 mL) were added triphenylphosphine (87 mg) and N-bromo-succinimide (87 mg) under ice-cooling, followed by stirring the reaction mixture at room temperature for 1 hour. Then, the reaction mixture was concentrated in vacuo and the residue was purified by column chromatography on silica gel (hexane) to give 2-bromomethyl-spiro[4.5]dec-1-ene (55 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][CH2:3][C:2]=1[CH2:11]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:32]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:32][CH2:11][C:2]1[CH2:3][CH2:4][C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH:1]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1=C(CCC12CCCCC2)CO
Name
Quantity
87 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
87 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=CC2(CC1)CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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